![molecular formula C24H30N4O2S B2994197 N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021253-43-9](/img/structure/B2994197.png)
N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C24H30N4O2S and its molecular weight is 438.59. The purity is usually 95%.
BenchChem offers high-quality N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrophilic Aminations with Oxaziridines
Electrophilic aminations involving oxaziridines enable the synthesis of various amines and derivatives, which are pivotal in drug development and synthetic chemistry. These reactions facilitate the introduction of nitrogen-containing groups into molecules, crucial for creating compounds with potential pharmacological activities. This methodology has been applied to synthesize azines, hydrazines, diaziridines, and other nitrogenous heterocycles, demonstrating its versatility and significance in heterocyclic chemistry (Andreae & Schmitz, 1991).
Systematic Structure Modifications in Drug Discovery
The modification of molecular structures to optimize pharmacological properties is a cornerstone of medicinal chemistry. For instance, the systematic structural alteration of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase highlights the importance of modifying heterocycles to enhance drug stability and efficacy. This approach is crucial for developing more effective therapeutic agents with reduced metabolic degradation, underscoring the role of chemical synthesis in advancing drug discovery (Linton et al., 2011).
Synthesis of Pyridazine Derivatives as Acetylcholinesterase Inhibitors
The design and synthesis of pyridazine derivatives, particularly those with modifications at the benzylpiperidin moiety, demonstrate the application of chemical synthesis in targeting specific biological pathways. These compounds have been explored as acetylcholinesterase inhibitors, a class of drugs used in the management of neurodegenerative diseases like Alzheimer's. The systematic exploration of structure-activity relationships in this context illustrates how chemical synthesis directly contributes to the discovery of new therapeutic agents (Contreras et al., 2001).
Synthesis and Evaluation of Antitubercular Agents
The synthesis of novel chemical entities and their evaluation as antitubercular agents underscore the critical role of chemical synthesis in addressing global health challenges. Compounds designed and synthesized for their potential activity against Mycobacterium tuberculosis, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, exemplify the intersection of chemistry and infectious disease research. These efforts aim to expand the arsenal of drugs available for treating tuberculosis, demonstrating the direct impact of synthetic chemistry on public health (Srinivasarao et al., 2020).
Propiedades
IUPAC Name |
N-[6-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c29-23(28-14-12-19(13-15-28)17-18-5-2-1-3-6-18)7-4-16-31-22-11-10-21(26-27-22)25-24(30)20-8-9-20/h1-3,5-6,10-11,19-20H,4,7-9,12-17H2,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZUKRIIYKNSCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.